5-Bromo-2-(1H-pyrazol-1-yl)aniline: A Bifunctional Scaffold for Advanced Therapeutics and Materials
5-Bromo-2-(1H-pyrazol-1-yl)aniline: A Bifunctional Scaffold for Advanced Therapeutics and Materials
Executive Summary
In modern drug discovery and materials science, the design of complex molecular architectures relies heavily on privileged building blocks that offer orthogonal reactivity. 5-Bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1) [1] represents a highly versatile, tri-functional scaffold. By integrating a nucleophilic primary amine, a hydrogen-bond-accepting pyrazole ring, and an electrophilic aryl bromide into a single compact framework, this molecule enables divergent synthetic pathways. This technical guide explores the structural profiling, de novo synthesis, orthogonal functionalization, and pharmacological applications of this critical intermediate.
Structural and Physicochemical Profiling
The utility of 5-bromo-2-(1H-pyrazol-1-yl)aniline [2] stems from its precise spatial arrangement. The aniline (-NH₂) and pyrazole moieties are positioned ortho to each other, creating a bidentate hydrogen-bonding network (donor-acceptor pair) that is highly prized in kinase inhibitor design. The bromine atom, positioned para to the pyrazole and meta to the amine, serves as an ideal vector for extending the molecule into hydrophobic pockets without sterically clashing with the hinge-binding core.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 1134997-99-1 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₉H₈BrN₃ | Compact low-molecular-weight fragment (Lead-like). |
| Molecular Weight | 238.08 g/mol | Leaves ample "budget" for further functionalization (<500 Da rule). |
| LogP | 2.217 | Optimal lipophilicity for membrane permeability. |
| TPSA | 43.84 Ų | Excellent for oral bioavailability and potential BBB penetration. |
| H-Bond Donors | 1 (-NH₂) | Critical for interacting with kinase hinge region carbonyls. |
| H-Bond Acceptors | 3 | Pyrazole nitrogens serve as strong H-bond acceptors. |
| SMILES | NC1=CC(Br)=CC=C1N2N=CC=C2 | Computational representation for in silico docking studies. |
Strategic Synthetic Utility (Orthogonal Reactivity)
The true power of this scaffold lies in its orthogonal reactivity. Chemists can selectively functionalize the C1-amine or the C5-bromine without requiring exhaustive protection/deprotection strategies.
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C1-Amine (Nucleophile): Readily undergoes acylation, reductive amination, or Buchwald-Hartwig amination.
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C5-Bromine (Electrophile): Prime candidate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille).
Orthogonal reactivity pathways of 5-bromo-2-(1H-pyrazol-1-yl)aniline.
De Novo Synthesis Workflow
While commercially available, synthesizing the core scaffold in-house is often required for isotopic labeling or derivative generation. The most robust route involves a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective reduction.
Protocol 1: Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)aniline
Objective: Construct the core scaffold from 4-bromo-1-fluoro-2-nitrobenzene.
Step 1: S_NAr with Pyrazole
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Setup: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and pyrazole (1.1 eq) in anhydrous DMF (0.5 M).
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Base Addition: Add K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild, non-nucleophilic base that deprotonates pyrazole, enhancing its nucleophilicity without causing side-reactions with the aryl fluoride.
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Reaction: Heat to 80°C for 4 hours under nitrogen.
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Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate to yield 1-(4-bromo-2-nitrophenyl)-1H-pyrazole.
Step 2: Chemoselective Nitro Reduction
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Setup: Dissolve the intermediate (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.2 M).
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Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Causality: Standard catalytic hydrogenation (Pd/C, H₂) will cause hydrodebromination (loss of the C5-bromine). The Fe/NH₄Cl system provides a mild, chemoselective reduction of the nitro group to an amine while leaving the aryl bromide completely intact.
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Reaction: Reflux at 80°C for 2 hours.
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Workup: Filter hot through a pad of Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and purify via silica gel chromatography to yield the title compound.
Detailed Experimental Protocols for Functionalization
Once the core is established, it can be functionalized to build complex libraries.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Objective: Append an aryl/heteroaryl group at the C5 position.
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Preparation: In an oven-dried Schlenk tube, combine 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand forms a highly stable, sterically demanding palladium complex that resists deactivation by the adjacent free amine and pyrazole nitrogens, ensuring high turnover numbers.
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Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex, which accelerates the transmetalation step.
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Execution: Purge with N₂ (3x) and heat at 90°C for 12 hours.
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Isolation: Cool, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.
Protocol 3: Amide Coupling at C1
Objective: Form an amide bond at the primary amine.
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Pre-activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes. Causality: HATU generates a highly reactive OAt-ester intermediate. DIPEA is used as it is sterically hindered and non-nucleophilic, preventing unwanted side reactions.
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Coupling: Add 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 eq) to the mixture.
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Execution: Stir at room temperature for 4–6 hours. The electron-withdrawing nature of the para-bromine slightly reduces the nucleophilicity of the aniline, making the highly reactive HATU necessary over milder reagents like EDC/HOBt.
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Isolation: Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Pharmacological Applications: Kinase Inhibitor Design
In medicinal chemistry, the ortho-pyrazole-aniline motif is a recognized "privileged scaffold" for targeting the ATP-binding site of kinases [3]. The geometry of the molecule perfectly mimics the hydrogen-bonding face of the adenine ring in ATP.
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The C1-Amine acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region.
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The C2-Pyrazole (N2) acts as a hydrogen-bond acceptor from the backbone amide NH of the hinge.
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The C5-Bromine acts as a synthetic vector, directing subsequent functional groups (via Suzuki coupling) deep into the hydrophobic pocket II (often exploiting the DFG-out conformation for Type II inhibitors).
Pharmacophore mapping of the pyrazole-aniline motif in a kinase hinge region.
By utilizing 5-bromo-2-(1H-pyrazol-1-yl)aniline as a starting point, drug development professionals can rapidly generate diverse libraries of highly potent, target-specific kinase inhibitors with optimal physicochemical properties.
